(3-Fluoronaphthalen-2-yl)methanol
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Overview
Description
(3-Fluoronaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a hydroxymethyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluoronaphthalene with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production of (3-Fluoronaphthalen-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 3-Fluoronaphthalene-2-carboxylic acid.
Reduction: 3-Fluoronaphthalen-2-ylmethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
Comparison with Similar Compounds
- (4-Fluoronaphthalen-1-yl)methanol
- (2-Fluoronaphthalen-1-yl)methanol
- (3-Chloronaphthalen-2-yl)methanol
Comparison: (3-Fluoronaphthalen-2-yl)methanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group. This unique structure imparts distinct chemical and physical properties, such as higher reactivity in certain reactions and specific biological activities .
Properties
CAS No. |
34236-52-7 |
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Molecular Formula |
C11H9FO |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(3-fluoronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7H2 |
InChI Key |
SZKJZLMLTYIRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)F |
Origin of Product |
United States |
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